5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group substituted with an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: An isomeric form of triazole with different nitrogen atom positions.
Imidazole: Another five-membered ring compound with two nitrogen atoms.
Uniqueness
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-16-14(15)18-17-13/h4-7,9-10H,8H2,1-3H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMAUZTKSMRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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